![molecular formula C4H9BO2 B8065983 But-1-en-2-ylboronic Acid](/img/structure/B8065983.png)
But-1-en-2-ylboronic Acid
Overview
Description
But-1-en-2-ylboronic Acid is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
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Scientific Research Applications
But-1-en-2-ylboronic Acid and related compounds are used in chiral synthesis, particularly in racemic, diastereo-, and enantioselective homoallenylboration. This process involves reacting the boron reagent with aldehydes to produce alkyl(1,3-butadien-2-yl)methanols, useful in various synthetic applications (Soundararajan, Li, & Brown, 1996).
These boronic acid derivatives exhibit unique reactivity patterns, showing high diastereoselectivity with α-chiral aldehydes. This reactivity is crucial for synthesizing complex organic molecules (Soundararajan, Li, & Brown, 1995).
Another application is in Suzuki–Miyaura cross-coupling reactions, an essential method in organic chemistry for creating carbon-carbon bonds. For instance, 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid, a compound related to But-1-en-2-ylboronic Acid, is used to synthesize 3-hetarylpyrroles (Matyugina, Khandazhinskaya, Kochetkov, & Seley‐Radtke, 2020).
In medicinal chemistry, boronic acids like But-1-en-2-ylboronic Acid are utilized to optimize cell permeation of antibiotic resistance inhibitors, improving the efficacy of beta-lactam antibiotics in bacteria (Venturelli et al., 2007).
Additionally, boronic acid derivatives are used in the synthesis of various organic compounds, such as 2-iodoazulene, through iododeboronation reactions (Narita et al., 2018).
The compound is also involved in synthesizing highly general [E]- and [Z]-3-alkylsubstituted allylboronates, crucial intermediates in organic synthesis (Brown, Phadke, & Bhat, 1993).
properties
IUPAC Name |
but-1-en-2-ylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h6-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXVVARMWGBBSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-1-en-2-ylboronic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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